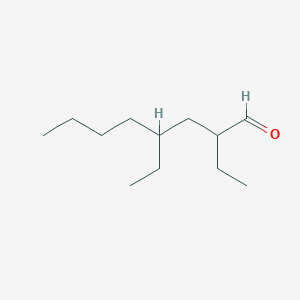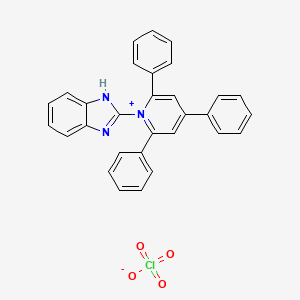
Magnesium, chloro-2-thienyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium, chloro-2-thienyl- is a compound that features a magnesium atom bonded to a chloro-2-thienyl group This compound is part of the broader class of organomagnesium compounds, which are known for their reactivity and utility in various chemical reactions The chloro-2-thienyl group is derived from thiophene, a five-membered aromatic ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, chloro-2-thienyl- typically involves the reaction of a chloro-2-thienyl halide with magnesium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). This reaction is a type of Grignard reaction, which is widely used to form carbon-magnesium bonds. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of magnesium, chloro-2-thienyl- follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to maximize yield and efficiency.
化学反応の分析
Types of Reactions
Magnesium, chloro-2-thienyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiolates or other reduced sulfur-containing species.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolates and other reduced sulfur species.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Magnesium, chloro-2-thienyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of magnesium, chloro-2-thienyl- involves the formation of a reactive intermediate, which can then participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack on the chloro-2-thienyl group. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds.
類似化合物との比較
Similar Compounds
- Magnesium, bromo-2-thienyl-
- Magnesium, iodo-2-thienyl-
- Magnesium, chloro-3-thienyl-
Uniqueness
Magnesium, chloro-2-thienyl- is unique due to its specific reactivity profile, which is influenced by the position of the chloro group on the thiophene ring. This positional isomerism can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted synthetic applications.
特性
CAS番号 |
52770-33-9 |
|---|---|
分子式 |
C4H3ClMgS |
分子量 |
142.89 g/mol |
IUPAC名 |
magnesium;2H-thiophen-2-ide;chloride |
InChI |
InChI=1S/C4H3S.ClH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
InChIキー |
XAKZWHICHMEKEU-UHFFFAOYSA-M |
正規SMILES |
C1=CS[C-]=C1.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)

![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)






![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)


![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)

